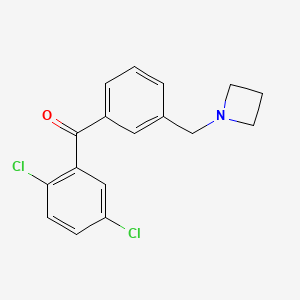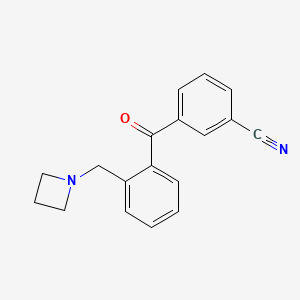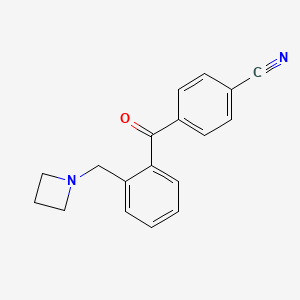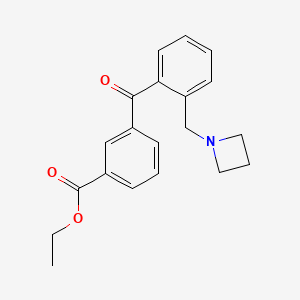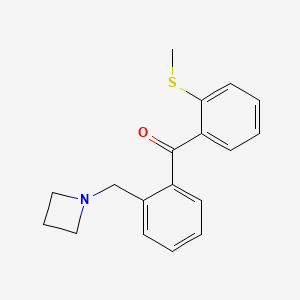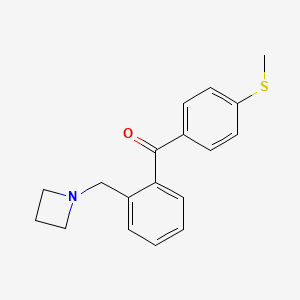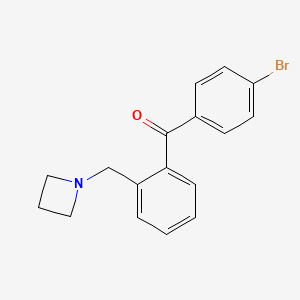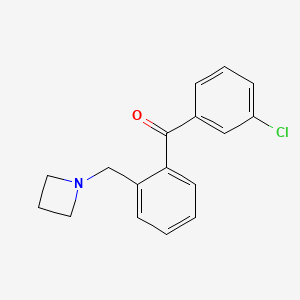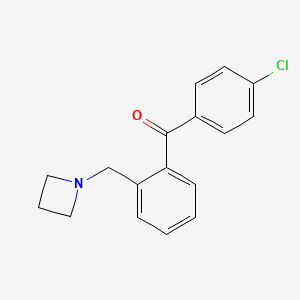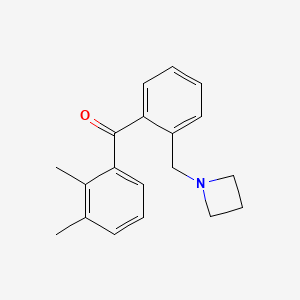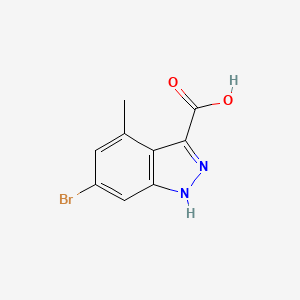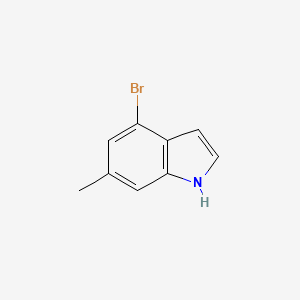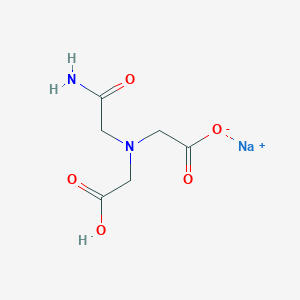
Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate is a chemical compound with the CAS Number: 7415-22-7 . It has a molecular weight of 212.14 . The compound is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate is 1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate is a solid at room temperature .Aplicaciones Científicas De Investigación
- Application Summary : Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be used in the creation of sustainable electrochemical devices . It is a water-soluble, low-cost polymer containing hydroxyl and sodium carboxymethyl groups, and it has properties such as biodegradability, non-toxicity, high hydrophilicity, biocompatibility, and excellent film-forming ability .
- Methods of Application : This compound can be modified into conducting materials by blending it with other biopolymers, synthetic polymers, salts, acids, and others . This blending exploits the ability of hydrogen bonding, swelling, adhesiveness, and dispersion of charges and ions .
- Results or Outcomes : These properties have made it possible to utilize this bio-sourced polymer in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators .
- Application Summary : Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be used in the creation of ruthenium polyaminocarboxylate complexes . These complexes have notable catalytic properties that mimic enzymatic hydrocarbon oxidation by cytochrome P-450 in homogeneous conditions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Scientific Field: Electrochemistry
Scientific Field: Catalysis
- Scientific Field: Antimicrobial Research
- Application Summary : Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be used in the creation of cobalt (II) and manganese (II) complexes . These complexes have notable antimicrobial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In vitro antimicrobial activities of the ligand and metal complexes against three bacterial (Enterobacteraerogenes, Micrococcus luteus, Shigellaflexineria) and two fungal species (Candida albicans, Aspergillusflavus) were performed by disc diffusion method which revealed that the complexes are more potent bactericides and fungicides than the ligand .
- Scientific Field: Bioinorganic Chemistry
- Application Summary : Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be used in the creation of cobalt (II) and manganese (II) complexes . These complexes have notable antimicrobial properties and are being developed for potential anticancer activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In vitro antimicrobial activities of the ligand and metal complexes against three bacterial (Enterobacteraerogenes, Micrococcus luteus, Shigellaflexineria) and two fungal species (Candida albicans, Aspergillusflavus) were performed by disc diffusion method which revealed that the complexes are more potent bactericides and fungicides than the ligand .
Safety And Hazards
Propiedades
IUPAC Name |
sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKKVWCABJQQI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N(CC(=O)O)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635543 |
Source


|
| Record name | Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate | |
CAS RN |
7415-22-7 |
Source


|
| Record name | Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



